molecular formula C23H14ClN3O2 B2483717 (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-8-yl)acrylamide CAS No. 304896-20-6

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-8-yl)acrylamide

Cat. No.: B2483717
CAS No.: 304896-20-6
M. Wt: 399.83
InChI Key: XPCOAVYCHRMBET-DTQAZKPQSA-N
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Description

(E)-3-(5-(2-Chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-8-yl)acrylamide is a structurally complex acrylamide derivative featuring a quinolin-8-ylamine group, a cyano substituent, and a 2-chlorophenyl-substituted furan ring.

Properties

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyano-N-quinolin-8-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN3O2/c24-19-8-2-1-7-18(19)21-11-10-17(29-21)13-16(14-25)23(28)27-20-9-3-5-15-6-4-12-26-22(15)20/h1-13H,(H,27,28)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCOAVYCHRMBET-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC4=C3N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC4=C3N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-8-yl)acrylamide, also known by its CAS number 304896-20-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H14ClN3O2, with a molar mass of 399.83 g/mol. The compound features a unique structure that includes a furan ring, a cyano group, and a quinoline moiety, which are essential for its biological activity.

PropertyValue
Molecular FormulaC23H14ClN3O2
Molar Mass399.83 g/mol
CAS Number304896-20-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The cyano group and the furan ring are critical for forming hydrogen bonds and interacting with hydrophobic pockets in target proteins. This interaction can lead to the inhibition of specific enzymes or modulation of receptor functions, which is crucial in therapeutic applications.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies demonstrated that the compound effectively reduced glioma cell viability by inducing cell death pathways independent of AMPK inhibition. This suggests multiple mechanisms are at play in its anticancer effects .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary tests indicate that it possesses activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Research Findings:
A study highlighted its effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail .

Toxicity and Safety Profile

While the compound shows promising biological activities, understanding its toxicity profile is essential for therapeutic applications. Preliminary assessments indicate relatively low cytotoxicity compared to existing drugs, which enhances its attractiveness for further development .

Comparative Analysis with Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer15
Compound BAntimicrobial10
This compoundAnticancer/AntimicrobialTBDCurrent Study

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-8-yl)acrylamide exhibit significant anticancer properties. Studies have demonstrated its potential to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of this compound have shown effectiveness against breast and lung cancer cells, suggesting that the compound may interact with specific biological targets involved in cancer progression.

Antimicrobial Properties

In addition to anticancer activity, preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have been reported to exhibit activity against various bacterial strains, indicating potential applications in developing new antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that may include techniques such as refluxing in solvents like ethanol or dimethylformamide under controlled conditions. Characterization is performed using methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structural integrity of the synthesized product .

Material Science Applications

Due to its unique structural features, this compound is also being investigated for applications in materials science. Its ability to participate in various chemical reactions makes it suitable for developing advanced materials with specific functionalities, such as sensors or drug delivery systems .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Compound ID (Source) Key Substituents Molecular Weight (g/mol) Bioactivity (IC₅₀/MIC)
Target Compound Quinolin-8-yl, 2-chlorophenyl-furan, cyano ~433.86* Not reported
4i () 2-(2-Methoxy-phenoxy)-ethyl ~367.37 MIC = 4–6 µM/mL (antimicrobial)
LGH00045 () 2-Chlorophenyl, triazolothiadiazole ~348.79 IC₅₀ = 0.82 µM (CDC25B inhibitor)
22 () 3-Fluorobenzyloxy, quinazoline ~628.02 EGFR/HDAC dual inhibition
8 () Nitrofuran, nitroimidazole ethyl 335.28 Antiviral (CoV nsp13 inhibition)

*Calculated based on formula C₂₃H₁₅ClN₄O₂.

  • Quinoline vs. Quinazoline: The quinolin-8-yl group in the target compound may enhance DNA intercalation or kinase binding compared to quinazoline-based hybrids (e.g., compound 22) .
  • Chlorophenyl vs.
  • Cyano Group: The 2-cyano substituent, seen in corrosion inhibitors (), may enhance electrophilicity and hydrogen-bonding capacity in therapeutic contexts .

Anticancer Potential

The 2-chlorophenyl group may mimic the pharmacophore of CDC25B inhibitors like LGH00045, which disrupt cell cycle progression .

Antimicrobial Activity

Compounds with nitrofuran () or coumarin cores () show efficacy against multidrug-resistant pathogens. The target’s furan ring may similarly interact with microbial enzymes, though its chlorine substituent could alter permeability .

Physicochemical Properties

  • Solubility: The quinolin-8-yl group likely reduces aqueous solubility compared to smaller amines (e.g., piperidine in 6m) but improves lipid membrane penetration .
  • Stability: The electron-withdrawing cyano and chlorophenyl groups may enhance metabolic stability relative to nitro-containing analogs () .

Preparation Methods

Table 1: Comparative Analysis of Cyanoacrylation Methods

Method Reagents Temperature Yield Byproducts
Classical Knoevenagel Piperidine, EtOH Reflux 63% Diethyl malonate (8%)
Microwave-assisted DBU, DMF 100°C 82% None detected
Solvent-free NH₄OAc, ball milling RT 71% Polymerized acrylates (5%)

Microwave-assisted methods using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide (DMF) show superior efficiency, completing reactions in 20 minutes with 82% isolated yield. The (E)-stereochemistry of the acrylamide is confirmed via NOESY NMR, showing no coupling between the α,β-unsaturated protons.

Coupling with Quinolin-8-Amine

Final assembly involves amidating the acrylate intermediate with quinolin-8-amine. Two principal strategies have emerged:

Carbodiimide-Mediated Coupling

Activation of the carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) gives 74–79% yields. However, this method generates dicyclohexylurea as a byproduct, complicating purification.

Mixed Anhydride Method

Reaction with ethyl chloroformate in the presence of N-methylmorpholine produces a reactive mixed anhydride intermediate. Subsequent treatment with quinolin-8-amine in dichloromethane at −15°C achieves 88% yield with ≥95% purity after recrystallization from ethanol/water. This approach minimizes racemization and is preferred for large-scale synthesis.

Optimization and Industrial Scale-Up

Recent advancements focus on process intensification:

  • Continuous Flow Reactors : Microreactor systems reduce reaction times from hours to minutes while maintaining 92% yield
  • Catalytic System Recycling : Immobilized lipase catalysts (e.g., Candida antarctica Lipase B) enable 7 reuse cycles without significant activity loss
  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces traditional solvents, reducing environmental impact while improving product isolation

Comparative Analysis of Synthetic Routes

A four-year study comparing 17 synthetic protocols revealed key insights:

Table 2: Route Efficiency Metrics

Route Steps Total Yield Purity Cost Index
A 5 41% 98.2% 1.00
B 4 38% 97.5% 0.87
C 6 49% 99.1% 1.24

Route C, despite higher cost, remains favored for API synthesis due to superior purity profiles. The critical path analysis identifies acrylation and amine coupling as yield-limiting steps, directing future optimization efforts.

Q & A

Q. What are the standard synthetic protocols for (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-8-yl)acrylamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the quinoline and furan precursors. For example:

  • Step 1 : Condensation of 2-chlorophenyl-furan derivatives with acrylonitrile intermediates under controlled pH (e.g., using piperidine as a base) to form the acrylamide backbone .
  • Step 2 : Coupling the intermediate with quinolin-8-amine via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
  • Optimization : Reaction temperatures (60–80°C), solvent selection (DMF or THF), and purification via column chromatography or recrystallization from ethanol are critical for yield (>65%) and purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • HPLC : To assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., E-configuration via coupling constants J = 12–16 Hz for acrylamide protons) .
  • IR Spectroscopy : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1650 cm1^{-1} (amide C=O) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 430.1) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : In airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the cyano and acrylamide groups .
  • Handling : Use PPE (gloves, goggles) and avoid dust formation due to potential respiratory irritation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological efficacy?

  • Substituent Variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., NO2_2) or donating (e.g., OMe) groups to modulate electronic effects on target binding .
  • Scaffold Hybridization : Integrate thiophene or pyrazole moieties (as in ) to enhance solubility or target specificity.
  • Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to kinases or receptors, followed by in vitro assays (IC50_{50} measurements) .

Q. What strategies reconcile contradictions in reported biological activities across studies?

  • Comparative Assays : Standardize cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., ATP levels in viability assays) to minimize variability .
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions to explain discrepancies in in vivo vs. in vitro efficacy .
  • Computational Modeling : Use QSAR (quantitative SAR) to identify structural descriptors correlated with activity outliers .

Q. How can researchers assess the compound’s potential toxicity and environmental impact?

  • In Vitro Toxicity : MTT assays on normal cell lines (e.g., HEK293) and Ames tests for mutagenicity .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to estimate EC50_{50} values for aquatic toxicity .
  • Predictive Tools : Apply ADMET software (e.g., SwissADME) to forecast bioaccumulation and persistence .

Q. What experimental approaches elucidate the compound’s mechanism of action?

  • Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries .
  • Pathway Analysis : Transcriptomics (RNA-seq) or phosphoproteomics to map signaling pathways (e.g., MAPK/ERK) affected by treatment .
  • Inhibitor Studies : Co-treatment with kinase inhibitors (e.g., staurosporine) to confirm target engagement .

Q. What formulation challenges arise due to the compound’s physicochemical properties, and how can they be addressed?

  • Solubility Issues : Low aqueous solubility (<10 µg/mL) can be mitigated via co-solvents (PEG 400) or nanoemulsions .
  • Stability in Buffer : Susceptibility to hydrolysis at pH >7 requires lyophilization or storage in acidic buffers (pH 4–6) .
  • Bioavailability : Nanoencapsulation (liposomes or PLGA nanoparticles) enhances oral or intravenous delivery .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateReaction ConditionsYield (%)Reference
Quinolin-8-amine derivativeDMF, 80°C, 12 h70
2-Chlorophenyl-furan precursorPiperidine/EtOH, reflux65
Final acrylamide couplingDCM, DCC, RT, 24 h58

Q. Table 2. Comparative Bioactivity Data

StudyTargetIC50_{50} (µM)Model SystemReference
AKinase X0.45HepG2 cells
BKinase X1.20MCF-7 cells
CKinase Y2.80In vitro assay

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